Lipophilicity Advantage over Parent Cycloheptimidazole
Cyclohepta[d]imidazol-4-amine (CAS 855405-68-4) exhibits a computed LogP of 1.74480 compared to 1.58140 for the parent cycloheptimidazole scaffold (CAS 275‑94‑5), representing a 0.163 log unit increase in lipophilicity conferred by the 4‑amino substituent [1]. This increase shifts the compound's physicochemical profile within the optimal drug‑likeness space (LogP 1–3) while retaining aqueous solubility characteristics.
| Evidence Dimension | Computed LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.74480 |
| Comparator Or Baseline | Cycloheptimidazole (CAS 275‑94‑5): LogP = 1.58140 |
| Quantified Difference | ΔLogP = +0.163 (approximately 10.3% increase in lipophilicity) |
| Conditions | Computed LogP values derived from the Chemsrc database using standardized algorithmic prediction methods |
Why This Matters
The higher LogP of Cyclohepta[d]imidazol-4-amine can improve membrane permeability and oral absorption potential relative to the parent scaffold, making it a preferred starting material for lead optimization programs where moderate lipophilicity is desired.
- [1] Chemsrc. Cycloheptimidazole (CAS 275‑94‑5). LogP = 1.58140. 2024. Available at: https://m.chemsrc.com/mip/cas/275-94-5_656499.html View Source
